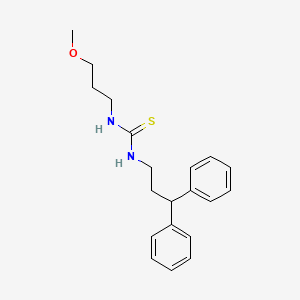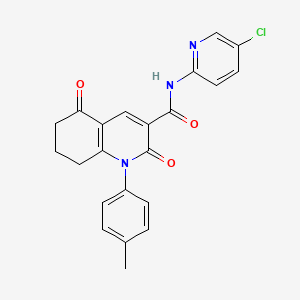![molecular formula C17H25N3O B14926520 (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14926520.png)
(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an isopropylphenyl group and a methylpiperazino group attached to a propenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and 4-methylpiperazine.
Formation of the Propenamide Backbone: The propenamide backbone is formed through a condensation reaction between 4-isopropylbenzaldehyde and an appropriate amine, such as 4-methylpiperazine, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction time, temperature, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYLPIPERAZINO)-2-PROPENAMIDE lies in its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness can be attributed to the presence of both the isopropylphenyl and methylpiperazino groups, which influence the compound’s reactivity and interactions with molecular targets.
特性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(E)-N-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H25N3O/c1-14(2)16-7-4-15(5-8-16)6-9-17(21)18-20-12-10-19(3)11-13-20/h4-9,14H,10-13H2,1-3H3,(H,18,21)/b9-6+ |
InChIキー |
XRWCPEIYZBZKMB-RMKNXTFCSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NN2CCN(CC2)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NN2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926439.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926453.png)

![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)
![(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926490.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B14926500.png)


![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926524.png)
![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)
